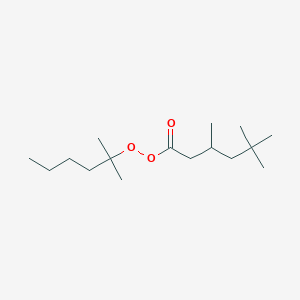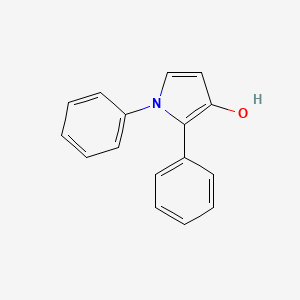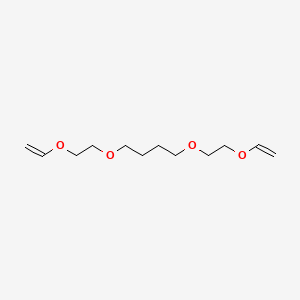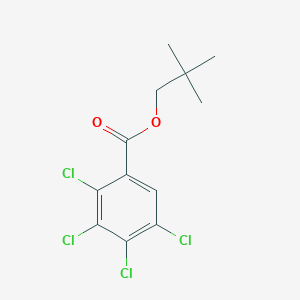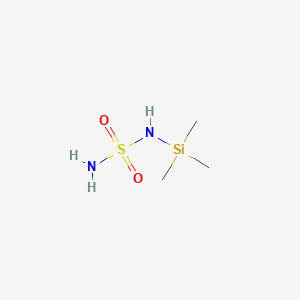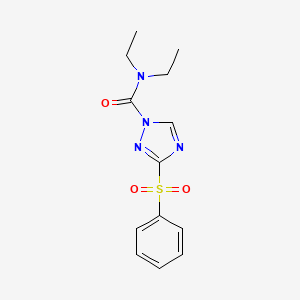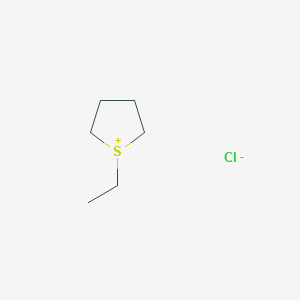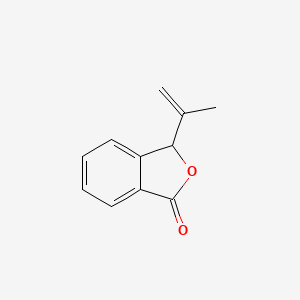![molecular formula C14H4F8N2O2 B14295870 2,2'-(1,4-Phenylene)bis[5-fluoro-4-(trifluoromethyl)-1,3-oxazole] CAS No. 116671-68-2](/img/structure/B14295870.png)
2,2'-(1,4-Phenylene)bis[5-fluoro-4-(trifluoromethyl)-1,3-oxazole]
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2,2’-(1,4-Phenylene)bis[5-fluoro-4-(trifluoromethyl)-1,3-oxazole] is a complex organic compound characterized by its unique structure, which includes a 1,4-phenylene core flanked by two oxazole rings Each oxazole ring is substituted with fluorine and trifluoromethyl groups
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2,2’-(1,4-Phenylene)bis[5-fluoro-4-(trifluoromethyl)-1,3-oxazole] typically involves multi-step organic reactions. One common approach is the cyclization of appropriate precursors under controlled conditions.
Industrial Production Methods
Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. This often includes the use of catalysts and specific reaction conditions to facilitate the formation of the desired product. Techniques such as high-performance liquid chromatography (HPLC) and nuclear magnetic resonance (NMR) spectroscopy are employed to monitor the reaction progress and confirm the structure of the final product .
Analyse Chemischer Reaktionen
Types of Reactions
2,2’-(1,4-Phenylene)bis[5-fluoro-4-(trifluoromethyl)-1,3-oxazole] can undergo various chemical reactions, including:
Substitution Reactions: The fluorine atoms and trifluoromethyl groups can participate in nucleophilic substitution reactions.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different derivatives.
Coupling Reactions: The phenylene core allows for coupling reactions, such as Suzuki or Heck coupling, to form more complex structures.
Common Reagents and Conditions
Common reagents used in these reactions include:
Nucleophiles: For substitution reactions, nucleophiles such as amines or thiols are used.
Oxidizing Agents: Agents like potassium permanganate or hydrogen peroxide can be used for oxidation.
Catalysts: Palladium or nickel catalysts are often employed in coupling reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, nucleophilic substitution can yield derivatives with different functional groups, while coupling reactions can produce extended aromatic systems .
Wissenschaftliche Forschungsanwendungen
2,2’-(1,4-Phenylene)bis[5-fluoro-4-(trifluoromethyl)-1,3-oxazole] has several scientific research applications:
Organic Electronics: The compound’s unique electronic properties make it suitable for use in organic thin-film transistors and other electronic devices.
Pharmaceuticals: Its potential bioactivity is being explored for the development of new drugs, particularly in targeting specific proteins or pathways.
Materials Science: The compound can be used to create advanced materials with specific optical or electronic properties.
Wirkmechanismus
The mechanism of action of 2,2’-(1,4-Phenylene)bis[5-fluoro-4-(trifluoromethyl)-1,3-oxazole] involves its interaction with molecular targets through its fluorine and trifluoromethyl groups. These groups can influence the compound’s electronic distribution, enhancing its ability to interact with specific proteins or enzymes. The pathways involved may include inhibition of certain enzymes or modulation of receptor activity .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
2,2’-Bis(trifluoromethyl)benzidine: This compound shares the trifluoromethyl groups but differs in its core structure.
Poly[4,5-difluoro-2,2-bis(trifluoromethyl)-1,3-dioxole-co-tetrafluoroethylene]: Another fluorinated compound with applications in materials science.
Uniqueness
2,2’-(1,4-Phenylene)bis[5-fluoro-4-(trifluoromethyl)-1,3-oxazole] is unique due to its combination of a phenylene core with oxazole rings, each substituted with fluorine and trifluoromethyl groups. This structure imparts distinct electronic and steric properties, making it valuable for specific applications in organic electronics and pharmaceuticals .
Eigenschaften
CAS-Nummer |
116671-68-2 |
|---|---|
Molekularformel |
C14H4F8N2O2 |
Molekulargewicht |
384.18 g/mol |
IUPAC-Name |
5-fluoro-2-[4-[5-fluoro-4-(trifluoromethyl)-1,3-oxazol-2-yl]phenyl]-4-(trifluoromethyl)-1,3-oxazole |
InChI |
InChI=1S/C14H4F8N2O2/c15-9-7(13(17,18)19)23-11(25-9)5-1-2-6(4-3-5)12-24-8(10(16)26-12)14(20,21)22/h1-4H |
InChI-Schlüssel |
LXAJQRKGUQSXLR-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC(=CC=C1C2=NC(=C(O2)F)C(F)(F)F)C3=NC(=C(O3)F)C(F)(F)F |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


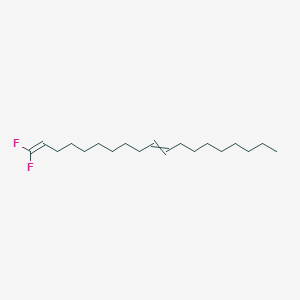
![4-[(Sulfosulfanyl)methyl]benzoic acid](/img/structure/B14295803.png)

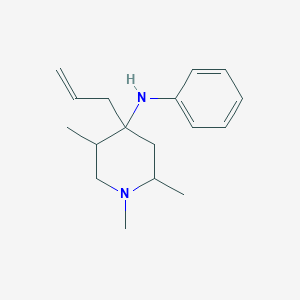
![Diethyl {[(propan-2-ylidene)amino]methyl}phosphonate](/img/structure/B14295816.png)
